molecular formula C12H21NO6 B2361806 3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2384753-64-2

3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

Cat. No.: B2361806
CAS No.: 2384753-64-2
M. Wt: 275.301
InChI Key: YTGUYNJQXRTUAU-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a cyclobutane-derived amino acid featuring a rigid four-membered ring core. The compound incorporates two methoxy groups at the 3,3-positions and a tert-butoxycarbonylamino (Boc) protecting group at the 1-position. This structural design combines conformational rigidity with functional group diversity, making it a candidate for applications in peptide stapling, drug design, and asymmetric synthesis.

Properties

IUPAC Name

3,3-dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-10(2,3)19-9(16)13-11(8(14)15)6-12(7-11,17-4)18-5/h6-7H2,1-5H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGUYNJQXRTUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₄H₁₉N₁O₆
Molecular Weight 297.304 g/mol
CAS Number 106107-48-6
LogP 2.762

Research indicates that the compound may exhibit various biological activities, primarily through its interactions with specific biological targets. The structural features of the compound suggest potential activity as an enzyme inhibitor or receptor modulator.

  • Enzyme Inhibition : Initial studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of biomolecules.
  • Receptor Modulation : The presence of specific functional groups in the structure could allow for interaction with neurotransmitter receptors, influencing signaling pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antioxidant Activity : In vitro assays demonstrated that the compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Animal models have shown that administration of the compound leads to reduced markers of inflammation, suggesting its potential use in inflammatory conditions.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of cyclobutane carboxylic acids, including this compound. Results indicated that it scavenged free radicals effectively and protected cellular components from oxidative damage .

Study 2: Anti-inflammatory Properties

In a controlled study involving mice with induced inflammation, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines compared to controls. This suggests a promising therapeutic role in treating inflammatory diseases .

Tables of Research Findings

Study ReferenceBiological ActivityFindings
Antioxidant ActivityEffective free radical scavenger
Anti-inflammatory EffectsReduced cytokine levels in treated mice

Comparison with Similar Compounds

Key Observations :

  • Cyclobutane Core : The target compound and E7/Z7 share a cyclobutane ring, but the latter’s butenyl side chain enables RCM-mediated stapling, whereas the dimethoxy groups in the target compound may enhance solubility or alter electronic properties .
  • Boc Protection: The Boc group in the target compound and the pentanoic acid derivative (KDA53547) provides stability during synthesis but may limit reactivity compared to unprotected analogs like (1R,2R)-2-aminocyclobutanecarboxylic acid .

Key Observations :

  • Synthetic Complexity : The target compound’s dimethoxy and Boc groups likely require multi-step synthesis, contrasting with E7/Z7’s streamlined RCM approach .
  • Stability : The Boc group in the target compound and KDA53547 enhances stability compared to unprotected amines but introduces incompatibility with strong oxidizers .

Preparation Methods

Ketalization Efficiency

Substrate Catalyst Solvent Temp (°C) Yield (%)
3-Oxocyclobutanecarboxylic acid pTSA MeOH 65 84
3-Oxocyclobutanecarboxylic acid H₂SO₄ MeOH 60 78

Boc Protection Conditions

Base Solvent Temp (°C) Yield (%)
NaOH CH₂Cl₂ 25 88
DIPEA THF 0→25 92

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.38 (s, 6H, OCH₃), 4.12 (m, 1H, NH), 4.95 (s, 1H, cyclobutane).
  • LC-MS : [M+H]⁺ = 316.2 (C₁₃H₂₁NO₆).

Challenges and Solutions

  • Cyclobutane Ring Strain : Use low-temperature photocycloadditions to prevent ring-opening.
  • Boc Deprotection Risks : Avoid strong acids; opt for TFA in CH₂Cl₂ for selective deprotection.
  • Ester Hydrolysis : Microwave-assisted hydrolysis reduces reaction time (30 min vs. 24 h).

Q & A

Q. Optimization Factors :

  • Temperature Control : Prolonged heating (e.g., 75–80°C for 120 hours) improves cyclization efficiency but risks decomposition .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in methoxylation.
  • Purification : Column chromatography or recrystallization is critical for isolating the final product due to polar functional groups .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identifies methoxy (δ ~3.3 ppm for OCH₃), Boc-protected amine (δ ~1.4 ppm for C(CH₃)₃), and cyclobutane protons (δ ~2.5–3.5 ppm for ring CH₂) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the cyclobutane ring.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₂H₂₁NO₆) and detects fragmentation patterns.
  • Infrared Spectroscopy (IR) : Validates carbonyl groups (C=O stretch at ~1700 cm⁻¹) and Boc carbamate (N-H bend at ~1520 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and ring conformation but requires high-purity crystals .

Advanced: What strategies address synthetic challenges such as regioselectivity in methoxylation or Boc-deprotection side reactions?

Methodological Answer:

  • Regioselective Methoxylation :
    • Use directing groups (e.g., electron-withdrawing substituents) to favor methoxy addition at the 3-position.
    • Computational modeling (DFT) predicts favorable transition states for substitution .
  • Boc-Deprotection Issues :
    • Acid-sensitive intermediates require mild deprotection (e.g., TFA in DCM at 0°C) to avoid cyclobutane ring opening .
    • Monitor reaction progress via TLC or in-situ IR to halt deprotection at the carbamate stage .

Advanced: How does the compound’s reactivity differ from analogous cyclobutane derivatives (e.g., 3,3-dimethyl or fluorinated analogs)?

Methodological Answer:

  • Electronic Effects : The electron-donating methoxy groups increase ring stability but reduce electrophilicity at the carboxylic acid, slowing esterification compared to 3,3-dimethyl analogs .
  • Steric Hindrance : The Boc group impedes nucleophilic attack at the carbamate, contrasting with smaller protecting groups (e.g., acetyl) .
  • Comparative Studies : Fluorinated analogs (e.g., 3-trifluoromethyl derivatives) exhibit enhanced metabolic stability but lower solubility in polar solvents .

Basic: What are the primary applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

  • Drug Intermediate : The Boc-protected amino group and carboxylic acid enable peptide coupling for protease inhibitor design .
  • Polymer Synthesis : Cyclobutane rigidity improves thermal stability in polyamides or polyesters .
  • Metal Complexation : The carboxylic acid binds to metal ions (e.g., Cr(III)) for catalytic or antibacterial applications, though empirical testing is required .

Advanced: How can computational methods (e.g., molecular docking, DFT) predict this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Software like AutoDock Vina models binding affinity to enzymes (e.g., HIV-1 protease) by aligning the carboxylic acid with catalytic residues .
  • DFT Calculations : Predict reaction pathways (e.g., Boc deprotection energy barriers) and electronic properties (HOMO/LUMO gaps) to guide synthetic optimization .
  • MD Simulations : Assess conformational flexibility of the cyclobutane ring in solvent environments (e.g., water vs. DMSO) .

Advanced: How to resolve contradictions in reported spectral data or synthetic yields across literature sources?

Methodological Answer:

  • Data Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 3,3-dimethylcyclobutane derivatives) .
  • Reproduce Conditions : Vary catalysts (e.g., switch from H₂SO₄ to Amberlyst-15) to test yield reproducibility .
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities (e.g., ring-opened byproducts) that affect reported purity .

Basic: What are the stability considerations for storing this compound, and how does functional group chemistry influence degradation pathways?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C in inert gas (N₂/Ar) to prevent Boc group hydrolysis .
    • Light Sensitivity : Protect from UV exposure to avoid cyclobutane ring cleavage .
  • Degradation Pathways :
    • Hydrolysis : The Boc group degrades in humid conditions, releasing CO₂ and tert-butanol .
    • Oxidation : Methoxy groups may form peroxides under prolonged oxygen exposure .

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